(S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral compound often used in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 3-methylbenzyl substituent, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-proline, tert-butyl chloroformate, and 3-methylbenzyl bromide.
Protection of the Amino Group: The amino group of (S)-proline is protected using tert-butyl chloroformate to form the Boc-protected proline.
Alkylation: The Boc-protected proline is then alkylated with 3-methylbenzyl bromide.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl position.
Reagents and Conditions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Products: Oxidation typically yields carboxylic acids or ketones depending on the specific conditions.
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Reduction: : Reduction reactions can target the carboxylic acid group or the benzyl group.
Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Products: Reduction can produce alcohols or amines.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Reagents and Conditions: Nucleophiles such as amines or thiols in the presence of a base.
Products: Substitution typically yields new derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid serves as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is used in the synthesis of peptides and peptidomimetics, which are crucial in studying protein-protein interactions and enzyme functions.
Medicine
In medicinal chemistry, it is employed in the development of drugs targeting various diseases, including cancer and neurological disorders. Its structural features allow for the design of molecules with high specificity and potency.
Industry
Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in forming various derivatives makes it a key intermediate in large-scale chemical manufacturing.
Mechanism of Action
The mechanism by which (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In drug development, it often acts by interacting with specific molecular targets such as enzymes or receptors. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in further biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-2-(benzyl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the methyl group on the benzyl ring.
(S)-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with the methyl group in the para position.
(S)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with the methyl group in the ortho position.
Uniqueness
The presence of the 3-methylbenzyl group in (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
(2S)-2-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13-7-5-8-14(11-13)12-18(15(20)21)9-6-10-19(18)16(22)23-17(2,3)4/h5,7-8,11H,6,9-10,12H2,1-4H3,(H,20,21)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGTYSBIVWDRDS-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428019 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217604-87-9 | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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